molecular formula C12H12N2O2 B1300829 N-(4-amino-2-methylphenyl)furan-2-carboxamide CAS No. 404832-64-0

N-(4-amino-2-methylphenyl)furan-2-carboxamide

Cat. No.: B1300829
CAS No.: 404832-64-0
M. Wt: 216.24 g/mol
InChI Key: KYIFBTMTQXRRCU-UHFFFAOYSA-N
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Description

N-(4-amino-2-methylphenyl)furan-2-carboxamide (CAS 404832-64-0) is a chemical compound of significant interest in antimicrobial and antibiofilm research. With the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol, this furan-2-carboxamide derivative serves as a valuable heterocyclic building block in medicinal chemistry . Recent scientific investigations highlight its potential in combating bacterial pathogens, particularly through the inhibition of biofilm formation. Biofilms are complex microbial communities that contribute to persistent infections and are highly resistant to conventional antibiotics . Studies on related furan-2-carboxamide libraries have demonstrated that this class of compounds can exhibit significant antibiofilm activity against challenging pathogens like Pseudomonas aeruginosa , a common cause of nosocomial infections . The proposed mechanism of action involves anti-quorum sensing properties, specifically by acting as an antagonist of the LasR receptor, a key regulator in the quorum-sensing hierarchy of P. aeruginosa . Furthermore, structurally similar N-aryl furan-2-carboxamides have shown promising in vitro antibacterial efficacy against a panel of clinically isolated drug-resistant bacteria, including carbapenem-resistant Acinetobacter baumannii (CRAB) and methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound is a promising scaffold for the development of novel anti-virulence strategies and antimicrobial agents aimed at addressing the global crisis of multidrug resistance. The compound should be stored in a dark place, under an inert atmosphere, at room temperature . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIFBTMTQXRRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352982
Record name N-(4-amino-2-methylphenyl)furan-2-carboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID70352982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404832-64-0
Record name N-(4-amino-2-methylphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-amino-2-methylphenyl)furan-2-carboxamide
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Biological Activity

N-(4-amino-2-methylphenyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2C_{12}H_{12}N_2O_2, with a molecular weight of approximately 216.24 g/mol. The structure features a furan ring, an amino group, and a carboxamide functional group, which are critical for its biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 µg/mL1.0 µg/mL
Escherichia coli1.0 µg/mL2.0 µg/mL
Pseudomonas aeruginosa0.75 µg/mL1.5 µg/mL

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

2. Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study involving human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), this compound exhibited cytotoxic effects with IC50 values as follows:

  • MCF-7 Cell Line : IC50 = 25 µM
  • MDA-MB-231 Cell Line : IC50 = 30 µM

Flow cytometry analysis revealed that the compound effectively induced apoptosis in these cell lines, suggesting its potential as a therapeutic agent against breast cancer.

The mechanism by which this compound exerts its biological activity is believed to involve the modulation of specific biological targets, including enzymes and receptors associated with inflammation and cancer pathways. Its ability to interact with these targets may lead to therapeutic applications in treating diseases characterized by inflammation or uncontrolled cell growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds.

Table 2: Comparison of Biological Activities

Compound NameStructure TypeAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compoundFuran with amino group0.5 µg/mL25 µM (MCF-7)
N-(4-hydroxy-2-methylphenyl)furan-2-carboxamideFuran with hydroxyl group1.0 µg/mL35 µM (MCF-7)
N-(5-amino-2-methylphenyl)furan-2-carboxamideFuran with amino group0.75 µg/mL28 µM (MCF-7)

This table illustrates that while similar compounds exhibit antimicrobial and anticancer activities, this compound demonstrates superior efficacy in certain assays.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly influence solubility, lipophilicity (logP), and electronic characteristics. Key comparisons include:

Compound Name Substituents logP (Predicted) Solubility Key Structural Features
N-(4-amino-2-methylphenyl)furan-2-carboxamide 4-amino-2-methylphenyl ~2.1 Moderate Amino (H-bond donor), methyl (electron-donating)
N-(4-bromophenyl)furan-2-carboxamide 4-bromophenyl ~3.5 Low Bromo (electron-withdrawing, lipophilic)
N-(4-fluorophenyl)furan-2-carboxamide 4-fluorophenyl ~2.8 Moderate Fluoro (electron-withdrawing, moderate lipophilicity)
N-(2-nitrophenyl)furan-2-carboxamide 2-nitrophenyl ~1.9 Low Nitro (strongly electron-withdrawing, planar structure)
N-(4-methylphenyl)furan-2-carboxamide 4-methylphenyl ~2.7 Low Methyl (electron-donating, steric bulk)

Key Observations :

  • The amino group in the target compound reduces logP compared to bromo or methyl substituents, enhancing aqueous solubility.
  • Planar nitro-substituted analogs (e.g., N-(2-nitrophenyl)furan-2-carboxamide) exhibit intramolecular hydrogen bonding, which may stabilize specific conformations .
Insecticidal and Antiviral Activity
  • Target Compound: Limited direct data exist, but structurally related furan carboxamides (e.g., oxadiazole derivatives in ) show insect growth regulatory activity. The amino group may enhance binding to enzymes like chitin synthases .
  • N-(4-fluorophenyl)furan-2-carboxamide: Acts as a non-structural protein 2C inhibitor in enteroviruses and rhinoviruses. The fluoro group enhances membrane permeability, critical for antiviral efficacy .
  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide : Exhibits insecticidal activity via interference with molting processes. The oxadiazole ring serves as a hydrogen-bond acceptor, improving target affinity .
Controlled Substances and Opioid Receptor Activity
  • Para-fluoro furanyl fentanyl (N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide): A Schedule I controlled substance with potent µ-opioid receptor agonism. The fluoro and furan groups optimize receptor binding .
  • Target Compound: The absence of a piperidine moiety and presence of amino/methyl groups likely reduce opioid receptor affinity, but pharmacological testing is required for confirmation.

Structural and Crystallographic Insights

  • N-(2-nitrophenyl)furan-2-carboxamide: Exhibits a non-planar furan-carboxamide moiety due to intramolecular N–H⋯O interactions. This contrasts with planar analogs like 2-furancarboxanilide, highlighting substituent-dependent conformational flexibility .
  • N-(4-methylphenyl)furan-2-carboxamide : Predicted collision cross-section data () suggest moderate steric bulk, which may influence packing in solid-state or interaction with biological targets.

Q & A

Q. What are the recommended synthetic routes for N-(4-amino-2-methylphenyl)furan-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-amino-2-methylaniline with furan-2-carboxylic acid derivatives. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents (DMF, THF) under nitrogen to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
  • Optimization : Adjust temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of amine to acylating agent) to maximize yield (typically 60–80%) .

Q. How can the structural identity of this compound be confirmed experimentally?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : <sup>1</sup>H NMR should show characteristic peaks: δ 6.4–7.2 ppm (furan protons), δ 2.2 ppm (methyl group), and δ 5.1 ppm (amide NH) .
  • X-ray crystallography : Resolve the crystal structure using SHELX software to confirm bond lengths (e.g., C=O at ~1.23 Å) and dihedral angles between aromatic rings .
  • Mass spectrometry : ESI-MS should display [M+H]<sup>+</sup> at m/z 231.1 (calculated for C12H13N2O2) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial activity : Broth microdilution assay (MIC against S. aureus and E. coli) .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (IC50 determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values compared to reference drugs (e.g., doxorubicin) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., EGFR kinase domain). Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol) and hydrogen bonds to catalytic residues (e.g., Lys721) .
  • QSAR modeling : Correlate substituent effects (Hammett σ values) with IC50 data to identify electron-withdrawing groups that improve potency .
  • ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability (≥70%) to prioritize candidates with favorable pharmacokinetics .

Q. What strategies resolve contradictions in reported biological data for structurally similar compounds?

  • Meta-analysis : Compare IC50 values across studies (e.g., furan-2-carboxamides vs. thiophene analogs) to identify trends in substituent effects .
  • Experimental replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal validation : Confirm antimicrobial activity with both MIC assays and time-kill kinetics .

Q. How can crystallographic data inform the interpretation of spectroscopic anomalies?

  • Tautomerism analysis : X-ray structures may reveal enol-keto tautomerism in the amide group, explaining split <sup>13</sup>C NMR peaks (e.g., C=O at 168 vs. 170 ppm) .
  • Hydrogen bonding : Intermolecular H-bonds (e.g., NH⋯O=C) observed in crystals correlate with solid-state IR shifts (amide I band at ~1650 cm<sup>-1</sup>) .

Methodological Notes

  • Contradictory synthesis yields : Variances (e.g., 60% vs. 80%) may arise from solvent purity or inert atmosphere quality. Replicate under controlled conditions .
  • Bioactivity variability : Use internal standards (e.g., streptomycin for antimicrobial assays) to normalize inter-lab differences .

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